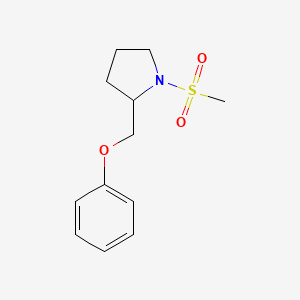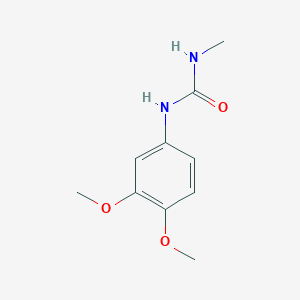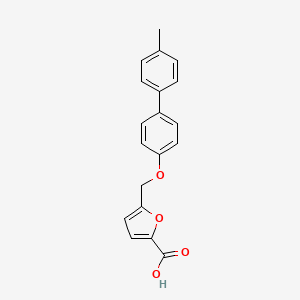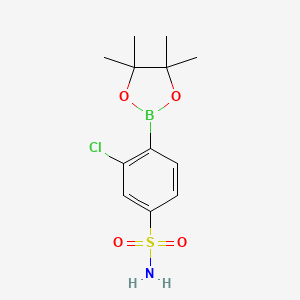
1-Methylsulfonyl-2-(phenoxymethyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylsulfonyl-2-(phenoxymethyl)pyrrolidine, also known as MSMP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. MSMP is a pyrrolidine derivative that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mecanismo De Acción
The mechanism of action of 1-Methylsulfonyl-2-(phenoxymethyl)pyrrolidine is not well understood, but it is believed to act as a nucleophile in various reactions. This compound has been shown to undergo nucleophilic substitution reactions with different electrophiles, such as alkyl halides and benzyl chlorides, to form different pyrrolidine derivatives. This compound has also been used as a chiral auxiliary in asymmetric synthesis, where it acts as a nucleophile to form chiral compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, this compound has been shown to have low toxicity in animal studies, indicating its potential use in various applications. This compound has also been shown to have good solubility in various solvents, making it a useful compound for different reactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Methylsulfonyl-2-(phenoxymethyl)pyrrolidine has several advantages for lab experiments, including its easy synthesis, good solubility in various solvents, and low toxicity. However, this compound also has some limitations, including its limited stability under certain conditions, such as high temperatures and acidic conditions. This compound also has limited commercial availability, making it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for the use of 1-Methylsulfonyl-2-(phenoxymethyl)pyrrolidine in scientific research. One potential application is the use of this compound as a ligand for the synthesis of metal-organic frameworks with different properties. This compound can also be used as a building block for the synthesis of other pyrrolidine derivatives with different properties. Another future direction is the use of this compound as a chiral auxiliary in asymmetric synthesis, where it can be used to form chiral compounds with high enantioselectivity.
Conclusion
In conclusion, this compound is a pyrrolidine derivative that has been extensively studied for its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been investigated. This compound has several potential future directions for its use in scientific research, including as a ligand for the synthesis of metal-organic frameworks and as a chiral auxiliary in asymmetric synthesis.
Métodos De Síntesis
1-Methylsulfonyl-2-(phenoxymethyl)pyrrolidine is synthesized using different methods, including the reaction of 1-methylsulfonyl-2-pyrrolidinone with benzyl chloromethyl ether in the presence of a base, such as sodium hydride or potassium carbonate, to form this compound. Other methods include the reaction of 1-methylsulfonyl-2-pyrrolidinone with benzyl bromide in the presence of a catalyst, such as palladium on carbon or copper iodide, to form this compound.
Aplicaciones Científicas De Investigación
1-Methylsulfonyl-2-(phenoxymethyl)pyrrolidine has been used in scientific research for various applications, including as a ligand for the synthesis of metal-organic frameworks, as a chiral auxiliary in asymmetric synthesis, and as a precursor for the synthesis of other pyrrolidine derivatives. This compound has also been used as a building block for the synthesis of other compounds, such as 1-methylsulfonyl-2-(benzyloxymethyl)pyrrolidine and 1-methylsulfonyl-2-(1-naphthylmethyl)pyrrolidine.
Propiedades
IUPAC Name |
1-methylsulfonyl-2-(phenoxymethyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-17(14,15)13-9-5-6-11(13)10-16-12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHXNPWTDRPJLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC1COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-(1H-indol-3-yl)acetamide](/img/structure/B7596013.png)
![2-[5-(4-Methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetonitrile](/img/structure/B7596021.png)

![[2-(4-Tert-butylanilino)-2-oxoethyl] 2-(4-nitrophenyl)sulfanylacetate](/img/structure/B7596036.png)


![3-[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7596052.png)

![10-Oxa-4-aza-tricyclo[5.2.1.02,6]decane-4-carboxylic acid tert-butyl ester](/img/structure/B7596064.png)

![Imidazo[1,2-a]pyrimidin-3-yl(thiophen-2-yl)methanone](/img/structure/B7596075.png)

![N-(2-methoxyethyl)-2-azaspiro[5.5]undec-9-ene-2-carboxamide](/img/structure/B7596111.png)